molecular formula C18H20N2 B106857 Dibenzo(c,f)pyrazino(1,2-a)azepine, 1,2,3,4,10,14b-hexahydro-2-methyl-, (14bS)- CAS No. 51152-88-6

Dibenzo(c,f)pyrazino(1,2-a)azepine, 1,2,3,4,10,14b-hexahydro-2-methyl-, (14bS)-

Cat. No. B106857
CAS RN: 51152-88-6
M. Wt: 264.4 g/mol
InChI Key: UEQUQVLFIPOEMF-GOSISDBHSA-N
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Description

The research on dibenzoazepine derivatives has been extensive due to their biological potential. These compounds are part of a broader class of heterocyclic compounds that have garnered interest for their diverse chemical properties and potential therapeutic applications. The papers provided delve into the synthesis, molecular structure, and chemical properties of various dibenzoazepine derivatives, which can be related to the compound of interest, "Dibenzo(c,f)pyrazino(1,2-a)azepine, 1,2,3,4,10,14b-hexahydro-2-methyl-, (14bS)-".

Synthesis Analysis

Paper describes an efficient approach to synthesizing azepino-fused heterocycles, specifically trans-1-Aryl-7,11b-dihydro-1H-azirino[1,2-a]dibenzo[c,f]azepines. The synthesis involves a domino sequence that includes isomerization, intramolecular Friedel-Crafts acylation catalyzed by SnCl4, and hydride-induced intramolecular cyclization. Additionally, cycloaddition reactions with dibenzazepinium ylides lead to derivatives of dibenzo[c,f]pyrrolo[1,2-a]azepine, which are structurally related to the compound of interest.

Molecular Structure Analysis

The conformational behavior of the synthesized dibenzoazepine derivatives is discussed in paper , where it is noted that the systems can exist in different conformations depending on the substituents at the pyrrolidine carbons. The study utilizes DFT calculations to analyze these conformations, which is relevant for understanding the molecular structure of "Dibenzo(c,f)pyrazino(1,2-a)azepine, 1,2,3,4,10,14b-hexahydro-2-methyl-, (14bS)-".

Chemical Reactions Analysis

The chemical reactivity of the dibenzoazepine derivatives is highlighted through the cycloaddition reactions mentioned in paper . These reactions proceed with complete stereoselectivity and do not undergo E,Z-isomerization under the reaction conditions. This information is pertinent when considering the chemical reactions that "Dibenzo(c,f)pyrazino(1,2-a)azepine, 1,2,3,4,10,14b-hexahydro-2-methyl-, (14bS)-" might undergo.

Physical and Chemical Properties Analysis

Paper provides insights into the physical and chemical properties of three tetracyclic dibenzoazepine derivatives. It describes different molecular conformations, patterns of intermolecular hydrogen bonding, and modes of supramolecular aggregation. These properties are crucial for understanding the behavior of "Dibenzo(c,f)pyrazino(1,2-a)azepine, 1,2,3,4,10,14b-hexahydro-2-methyl-, (14bS)-" in various environments and could be indicative of its potential applications.

Scientific Research Applications

High Energy Density Materials

Azine Energetic Compounds : Research into high-nitrogen azine energetic materials has highlighted their potential in improving the performance of propellants, reducing sensitivity in explosives, and enhancing gas content in gas generators. These applications demonstrate the broad prospect of azine compounds, including pyrazine derivatives, in energetic materials (C. Yongjin & Ba Shuhong, 2019).

Synthetic and Medicinal Perspectives

Pyrazoles and Related Compounds : Pyrazole derivatives, sharing structural similarities with dibenzo(c,f)pyrazino(1,2-a)azepine derivatives, have been shown to possess a wide range of biological activities. Research into methyl-substituted pyrazoles indicates their potential as medicinal scaffolds, underscoring the importance of synthetic strategies and medical significance of such compounds (Tulika Sharma et al., 2021).

Environmental Concerns

Polybrominated Dibenzo-p-dioxins and Dibenzofurans : Research into the environmental impact of brominated compounds, such as polybrominated dibenzo-p-dioxins and dibenzofurans, reveals their persistence and potential toxicity, similar to that of chlorinated dioxins. The increasing use of brominated flame retardants raises concerns about human and wildlife exposure to these compounds, indicating a need for further study into their toxicity and environmental fate (J. Mennear & C. C. Lee, 1994).

Safety And Hazards

The compound may cause drowsiness and hematological problems .

properties

IUPAC Name

(7S)-5-methyl-2,5-diazatetracyclo[13.4.0.02,7.08,13]nonadeca-1(19),8,10,12,15,17-hexaene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2/c1-19-10-11-20-17-9-5-3-7-15(17)12-14-6-2-4-8-16(14)18(20)13-19/h2-9,18H,10-13H2,1H3/t18-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEQUQVLFIPOEMF-GOSISDBHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN2C(C1)C3=CC=CC=C3CC4=CC=CC=C42
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1CCN2[C@H](C1)C3=CC=CC=C3CC4=CC=CC=C42
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50199175
Record name Dibenzo(c,f)pyrazino(1,2-a)azepine, 1,2,3,4,10,14b-hexahydro-2-methyl-, (14bS)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50199175
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

264.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Dibenzo(c,f)pyrazino(1,2-a)azepine, 1,2,3,4,10,14b-hexahydro-2-methyl-, (14bS)-

CAS RN

51152-88-6
Record name Mianserin, (S)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051152886
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Dibenzo(c,f)pyrazino(1,2-a)azepine, 1,2,3,4,10,14b-hexahydro-2-methyl-, (14bS)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50199175
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name MIANSERIN, (S)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A1AD8U189I
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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